3-(3,4,5-Trimethoxybenzoyl)-4-pyridinecarboxylic acid
Description
Properties
CAS No. |
324573-59-3 |
|---|---|
Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxybenzoyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H15NO6/c1-21-12-6-9(7-13(22-2)15(12)23-3)14(18)11-8-17-5-4-10(11)16(19)20/h4-8H,1-3H3,(H,19,20) |
InChI Key |
IMZKZVLISLCIOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3,4,5-Trimethoxybenzoyl Intermediate
A critical precursor is 3,4,5-trimethoxyphenylacetic acid or related derivatives, which can be converted into the benzoyl moiety. A patented continuous microreactor method provides a high-yield, safe, and efficient synthesis of 3,4,5-trimethoxyphenylacetic acid, which can be further oxidized or functionalized to the benzoyl derivative.
Key steps from the patented method include :
Step 1: Preparation of 3,4,5-trimethoxymandelic acid
- React 3,4,5-trimethoxybenzaldehyde with a phase transfer catalyst (e.g., tetrabutylammonium chloride) and chloroform.
- Mix with an alkaline solution (sodium hydroxide) in a microchannel reactor at 50-60 °C for 2-10 minutes.
- Isolate the product by acidification and crystallization.
- Yield: ~88%, HPLC purity ~96.5%.
Step 2: Conversion to 3,4,5-trimethoxyphenylacetic acid
- React the mandelic acid intermediate with trimethylchlorosilane and sodium iodide in a polar aprotic solvent (acetonitrile or DMF) at 40-50 °C for 8-15 minutes in a tubular reactor.
- The total yield of the two-step process exceeds 75%.
This method emphasizes continuous flow technology, precise temperature control, and use of phase transfer catalysis to improve yield and purity while minimizing side reactions like Cannizzaro disproportionation.
Construction of the 4-Pyridinecarboxylic Acid Moiety
The 4-pyridinecarboxylic acid portion can be synthesized or modified via the following approaches:
- Starting from pyridine derivatives, hydroxypyridinecarboxylic acids are synthesized through cyclization reactions involving amino acids (e.g., phenylalanine) and subsequent functional group transformations.
- Cyclization with reagents such as phosphorus pentoxide (P2O5), magnesium oxide (MgO), and celite in chloroform under reflux conditions yields key pyridinecarboxylic acid intermediates.
- Hydrolysis of esters under basic conditions (NaOH in methanol) furnishes the free carboxylic acids in high yields (80-98%).
These methods provide a versatile platform to prepare hydroxypyridinecarboxylic acids, which can be further functionalized to introduce the benzoyl group.
Coupling 3,4,5-Trimethoxybenzoyl and 4-Pyridinecarboxylic Acid Units
The final step involves coupling the 3,4,5-trimethoxybenzoyl moiety to the 4-pyridinecarboxylic acid framework. Common synthetic strategies include:
- Acylation of pyridine derivatives with 3,4,5-trimethoxybenzoyl chloride or activated esters.
- Use of coupling reagents or conditions facilitating amide or ketone bond formation at the 3-position of the pyridine ring.
- Protection/deprotection strategies to ensure regioselectivity and functional group compatibility.
Though specific detailed protocols for this exact coupling are scarce in the public domain, analogous benzophenone and benzoyl pyridine derivatives are typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution methods under controlled conditions.
Summary Table of Key Preparation Parameters
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,4,5-trimethoxybenzaldehyde + NaOH + PTC | Microchannel reactor, 50-60 °C, 3 min | 88 | Phase transfer catalyst: tetrabutylammonium chloride; continuous flow |
| 2 | 3,4,5-trimethoxymandelic acid + TMSCl + NaI | Tubular reactor, 40-50 °C, 8-15 min | >75 total | Polar aprotic solvent (acetonitrile or DMF) used |
| 3 | Pyridine derivatives (e.g., amino acid esters) | Cyclization with P2O5, MgO, celite, reflux | 80-98 | Hydrolysis with NaOH/MeOH to free acid |
| 4 | 3,4,5-trimethoxybenzoyl chloride + 4-pyridinecarboxylic acid | Acylation or coupling reactions (varied) | Not specified | Requires optimization for regioselectivity and purity |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The trimethoxybenzoyl group can undergo reactions typical of acyl derivatives:
-
Amide formation : Reaction with amines (e.g., morpholine) to form amides, as seen in similar systems .
-
Esterification : Conversion to esters using alcohols and acid catalysts.
Pyridine Ring Reactivity
The pyridine ring’s carboxylic acid group may participate in:
-
Condensation reactions : Formation of amides or esters via coupling agents (e.g., EDC, HOBt).
-
Substitution reactions : While pyridine is generally deactivated toward electrophilic substitution, nucleophilic aromatic substitution may occur under specific conditions (e.g., high temperatures) .
Biological Interactions
Derivatives with similar trimethoxybenzoyl-pyridine scaffolds (e.g., 2-amino-3-(3,4,5-trimethoxybenzoyl)-thienopyridines) exhibit:
-
Antimitotic activity : Inhibition of tubulin polymerization via binding to the colchicine site.
-
Anticancer properties : IC₅₀ values ranging from 25–90 nM against cancer cell lines (e.g., HCT-116) .
-
Antifungal activity : MIC values as low as 0.016 mg/mL against Candida species .
| Activity | IC₅₀/MIC Range | Cell Lines/Pathogens |
|---|---|---|
| Antimitotic | 25–90 nM | HCT-116, PC-3, HeLa |
| Antifungal | 0.016 mg/mL | Candida spp. |
Structural and Stability Considerations
-
X-ray crystallography : Pyridine carboxylic acid derivatives often exist as zwitterions or cations in cocrystals (e.g., with squaric acid) .
-
Thermodynamic stability : The methoxy groups on the benzoyl moiety enhance electron-donating effects, potentially influencing reactivity and binding affinity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, derivatives of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which include the pyridinecarboxylic acid structure, have been shown to inhibit tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cell lines such as HeLa, MCF-7, and A549. The compound demonstrated significant antiproliferative activity with IC50 values ranging from 0.047 to 0.90 μM, indicating its potential as a scaffold for developing novel anticancer drugs .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to the active site of tubulin through hydrogen bonds with specific amino acid residues. This interaction is crucial for its ability to destabilize microtubules and inhibit cancer cell proliferation .
Cosmetic Applications
Skin Care Formulations
The compound's properties may also lend themselves to cosmetic formulations aimed at enhancing skin health. Its structural characteristics suggest potential benefits in anti-aging products or formulations designed to improve skin texture and elasticity. The incorporation of such compounds into cosmetic products requires thorough investigation regarding safety and effectiveness prior to market introduction .
Summary of Findings
Case Studies
-
Anticancer Research
A study focused on the synthesis and biological evaluation of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines demonstrated that these compounds could serve as promising candidates for anticancer drug development due to their ability to inhibit tubulin polymerization effectively . -
Cosmetic Product Development
Investigations into new cosmetic formulations incorporating this compound are ongoing, with initial findings suggesting potential benefits in improving skin health metrics. However, comprehensive clinical trials are necessary to validate these claims before commercialization .
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trimethoxybenzoyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Trimethoxybenzoyl Derivatives
The acrylonitrile derivatives synthesized in share the 3,4,5-trimethoxybenzoyl group but differ in their substituents and core structures. Key comparisons include:
Key Observations :
- The acrylonitrile derivatives exhibit high yields (80–92%) and significant anti-tumor/anti-angiogenic activity, likely due to the electron-withdrawing acrylonitrile group enhancing reactivity .
- The target compound’s pyridinecarboxylic acid core may improve solubility compared to acrylonitrile derivatives but could reduce membrane permeability.
Pyridinecarboxylic Acid Derivatives
Pyridinecarboxylic acids are explored for diverse applications, including antimicrobials and enzyme inhibitors. Comparisons include:
Key Observations :
- Substitution at the pyridine 3-position with aromatic groups (e.g., trimethoxybenzoyl vs. chlorophenyl) influences electronic properties and target selectivity.
- The target compound’s higher molecular weight (317.29 g/mol) compared to simpler derivatives like 3-(4-methylphenyl)-4-pyridinecarboxylic acid (213.23 g/mol) may affect pharmacokinetics .
Trimethoprim and Related Antimicrobials
Trimethoprim (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) is a DHFR inhibitor with structural similarities to the target compound’s trimethoxybenzyl group :
Key Observations :
- Trimethoprim’s pyrimidine ring and amino groups are critical for DHFR binding. The target compound’s pyridinecarboxylic acid may adopt a different binding mode but retain affinity due to the trimethoxybenzoyl group .
Research Findings and Implications
- Synthetic Feasibility : The trimethoxybenzoyl group is readily incorporated into diverse scaffolds (acrylonitriles, pyridines) with high yields (68–92% in and ).
- Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., acrylonitrile) show stronger anti-tumor activity, while carboxylic acid derivatives may prioritize solubility over potency .
- Safety Considerations : Piperidine- and azetidine-containing analogs () highlight the importance of substituent choice in reducing toxicity .
Biological Activity
3-(3,4,5-Trimethoxybenzoyl)-4-pyridinecarboxylic acid, with the CAS number 324573-59-3, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15NO6, with a molecular weight of approximately 317.2934 g/mol. The compound features a pyridine ring substituted with a 3-(3,4,5-trimethoxybenzoyl) group, which is responsible for its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of carboxylic acids exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated their efficacy against various bacterial strains. While specific data on this compound is limited, related compounds have shown promising results in inhibiting bacterial growth.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 25 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. One notable study examined the effects of similar pyridine derivatives on cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity against cancer cells.
Case Study:
A study involving pyridine derivatives reported that compounds with methoxy substitutions showed increased activity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds ranged from 10 to 30 µM.
Anti-inflammatory Activity
The anti-inflammatory effects of carboxylic acid derivatives are well-documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Research Findings:
In a study assessing the anti-inflammatory properties of related compounds in a carrageenan-induced paw edema model in rats, it was found that certain derivatives significantly reduced swelling compared to controls.
| Compound | Dose (mg/kg) | % Inhibition |
|---|---|---|
| Compound C | 10 | 70% |
| Compound D | 20 | 85% |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. For instance, its structural features may allow it to inhibit key enzymes in metabolic pathways associated with inflammation or cancer proliferation.
Q & A
Q. What are the established synthetic routes for 3-(3,4,5-Trimethoxybenzoyl)-4-pyridinecarboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling the trimethoxybenzoyl moiety to the pyridinecarboxylic acid core. A multi-step approach may include:
Condensation : Reacting 3,4,5-trimethoxybenzoyl chloride with 4-pyridinecarboxylic acid derivatives (e.g., esters or amides) under basic conditions (e.g., triethylamine in DMF) .
Cyclization : If intermediates require ring closure, palladium or copper catalysts may enhance efficiency, as seen in analogous heterocyclic syntheses .
Hydrolysis : Final hydrolysis of ester intermediates to yield the carboxylic acid (e.g., using NaOH/ethanol) .
Optimization Tips :
- Catalysts : Screen transition-metal catalysts (Pd, Cu) for coupling steps.
- Solvents : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction rates.
- Purification : Use recrystallization or preparative HPLC to isolate high-purity product.
Q. Table 1: Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Condensation | 3,4,5-Trimethoxybenzoyl chloride, DMF, 60°C | 60-75% | |
| Hydrolysis | NaOH (2M), ethanol, reflux | 85-90% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer :
- NMR :
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-O bonds (1250–1050 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable (see for analogous structural analyses).
Q. What are the key considerations for ensuring the stability of this compound under different storage conditions?
Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent decomposition.
- Light Sensitivity : Protect from UV light due to aromatic and conjugated systems; use amber vials.
- Humidity : Desiccate to avoid hydrolysis of the carboxylic acid group.
Reference : Stability protocols from Safety Data Sheets (SDS) of structurally related compounds recommend inert atmospheres (N₂ or Ar) for long-term storage .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity or interaction of this compound with biological targets?
Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the trimethoxybenzoyl group in hydrophobic pockets.
- QSAR Modeling : Correlate substituent effects (e.g., methoxy positions) with bioactivity using datasets from analogs (e.g., lists derivatives with kinase inhibition data).
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., carboxylate group for hydrogen bonding) .
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar compounds?
Methodological Answer :
Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities.
Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).
Structural Confirmation : Re-evaluate NMR/X-ray data of analogs (e.g., highlights variations in substituent effects).
Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound aggregation .
Q. What are the challenges in achieving regioselective functionalization of the pyridine ring in this compound, and how can they be addressed?
Methodological Answer :
- Challenges : Competing reactivity at pyridine N-oxide positions vs. carboxylate groups.
- Solutions :
Q. Table 2: Functionalization Strategies for Pyridine Derivatives
| Reaction Type | Reagents | Regioselectivity | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | C-2 or C-4 positions | |
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitration at electron-rich sites |
Data Contradiction Analysis
Example : Conflicting reports on solubility in polar vs. non-polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
